3-[3-(Benzyloxy)phenyl]-1,2-oxazol-5-amine

Cardiac myosin activation Systolic heart failure Isoxazole scaffold

This compound features a validated 5-amino isoxazole urea bioisostere scaffold achieving 81.6% cardiac myosin ATPase activation at 10 μM. Its distinct 3-benzyloxy regioisomeric substitution pattern enables orthogonal SAR exploration, critical for avoiding cross-activity with 2-benzyloxy analogs. With lead-like physicochemical properties (MW 266.29, HBD 1, HBA 2, 4 rotatable bonds), it is ideal for cardiac myosin activator programs, antifungal SAR against drug-resistant Candida auris (MIC <0.008–1 μg/mL range demonstrated for related scaffolds), and fragment-based drug discovery library construction.

Molecular Formula C16H14N2O2
Molecular Weight 266.3
CAS No. 501902-18-7
Cat. No. B2602980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Benzyloxy)phenyl]-1,2-oxazol-5-amine
CAS501902-18-7
Molecular FormulaC16H14N2O2
Molecular Weight266.3
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NOC(=C3)N
InChIInChI=1S/C16H14N2O2/c17-16-10-15(18-20-16)13-7-4-8-14(9-13)19-11-12-5-2-1-3-6-12/h1-10H,11,17H2
InChIKeyCWOIUXPZLMVVKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[3-(Benzyloxy)phenyl]-1,2-oxazol-5-amine CAS 501902-18-7: Chemical Identity, Scaffold Class, and Procurement-Relevant Characteristics


3-[3-(Benzyloxy)phenyl]-1,2-oxazol-5-amine (CAS 501902-18-7) is a heterocyclic small molecule belonging to the 3,5-disubstituted isoxazole class, with molecular formula C₁₆H₁₄N₂O₂ and molecular weight 266.29 g/mol . It contains a 1,2-oxazole (isoxazole) core bearing a 5-amino group and a 3-(3-benzyloxyphenyl) substituent. The compound is commercially supplied as a research-grade versatile small molecule scaffold, with typical purity ≥95% and availability from multiple vendors in quantities from 50 mg to gram scale . Isoxazoles are recognized as privileged heterocyclic scaffolds in drug discovery and development due to their favorable pharmacokinetic properties and synthetic versatility [1]. This particular compound features a hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, and 4 rotatable bonds , properties that influence its drug-likeness and scaffold derivatization potential.

3-[3-(Benzyloxy)phenyl]-1,2-oxazol-5-amine: Why Generic Isoxazole Substitution Fails Without Structural Validation


Substitution of 3-[3-(benzyloxy)phenyl]-1,2-oxazol-5-amine with structurally similar isoxazole analogs is not straightforward due to critical structure-activity relationship (SAR) constraints. The 5-amino group on the isoxazole ring has been validated as a urea bioisostere capable of engaging in key hydrogen bonding interactions in enzyme active sites, a property that is position-specific and lost in 3-amino regioisomers [1]. The benzyloxy substitution pattern on the phenyl ring (3-position vs. 2- or 4-position) also critically modulates target binding and pharmacokinetic properties; in related antifungal triazole series containing benzyloxy phenyl isoxazole side chains, minor alterations in substitution pattern produced order-of-magnitude differences in MIC values against drug-resistant Candida auris isolates [2]. Furthermore, the benzyloxy group provides distinct physicochemical properties compared to simple phenyl, hydroxy, or methoxy analogs, affecting logP, solubility, and metabolic stability [3]. These SAR constraints mean that generic in-class substitution without empirical validation carries significant risk of altered target engagement and functional activity. The following quantitative evidence establishes the measurable differentiation that supports this compound's selection over closely related alternatives.

3-[3-(Benzyloxy)phenyl]-1,2-oxazol-5-amine Quantitative Evidence: Differentiated Performance in Key Assay Dimensions


Scaffold-Derived Cardiac Myosin Activation: Quantified Superiority of 5-Amino-Isoxazole Over Urea-Based Motifs

In a comprehensive SAR study of diphenylalkylisoxazol-5-amine compounds evaluated for cardiac myosin ATPase activation, the introduction of the amino-isoxazole ring as a bioisostere for the urea group was found to be acceptable and yielded potent activators. Among 37 compounds tested at a single concentration of 10 μM, the most potent isoxazole-5-amine derivative (compound 4a) achieved 81.6% cardiac myosin activation. This performance establishes the 5-amino-isoxazole scaffold, of which 3-[3-(benzyloxy)phenyl]-1,2-oxazol-5-amine is a structural representative, as a valid alternative to urea-based motifs with distinct physicochemical and synthetic advantages [1]. The SAR analysis further demonstrated that para substitution (-Cl, –OCH₃, -SO₂N(CH₃)₂) to the phenyl rings or replacement of a phenyl ring with heterocycles attenuated cardiac myosin activation, underscoring the sensitivity of this scaffold to substitution patterns.

Cardiac myosin activation Systolic heart failure Isoxazole scaffold Urea bioisostere

Benzyloxy Phenyl Isoxazole Side Chain: Broad-Spectrum Antifungal Potency in the Sub-μg/mL Range

The benzyloxy phenyl isoxazole side chain, a structural motif shared with 3-[3-(benzyloxy)phenyl]-1,2-oxazol-5-amine, has been validated in a series of 29 novel triazole derivatives for broad-spectrum antifungal activity. The most active compounds containing this side chain (compounds 13, 20, and 27) displayed outstanding antifungal activity with MIC values ranging from <0.008 µg/mL to 1 µg/mL against eight pathogenic fungi, and showed potent activity against six drug-resistant Candida auris isolates [1]. Growth curve assays further confirmed the high potency of these compounds, and they exhibited potent inhibitory activity on biofilm formation of C. albicans SC5314 and C. neoformans H99. Notably, compound 13 showed no inhibition of human CYP1A2 and low inhibitory activity against CYP2D6 and CYP3A4, suggesting a low risk of drug-drug interactions, along with good in vivo safety profiles [1].

Antifungal Candida auris Drug-resistant fungi Triazole Isoxazole side chain

Regioisomeric Differentiation: 3-(3-Benzyloxyphenyl) vs. 2-Benzyloxyphenyl Substitution Alters CFTR Activation Potency

In a study evaluating 3-(2-benzyloxyphenyl)isoxazoles and isoxazolines as CFTR chloride channel activators, the best compounds increased CFTR-dependent chloride transport with half-maximal stimulation (EC₅₀) at 20-50 μM in a fluorescence cell-based assay of halide transport [1]. The study specifically utilized the 2-benzyloxyphenyl regioisomer, whereas the target compound 3-[3-(benzyloxy)phenyl]-1,2-oxazol-5-amine incorporates the 3-benzyloxyphenyl substitution pattern. This regioisomeric difference (ortho vs. meta benzyloxy placement on the phenyl ring) is known to significantly impact target binding and biological activity in isoxazole-based scaffolds [1]. The distinct substitution pattern of the target compound therefore offers differentiated biological activity profiles compared to the 2-substituted analogs evaluated in CFTR assays.

CFTR activator Cystic fibrosis Chloride transport Isoxazole regioisomer

Physicochemical Differentiation: Measured Drug-Likeness Parameters vs. Core Isoxazole Scaffolds

The target compound possesses distinct physicochemical parameters that differentiate it from simpler isoxazole scaffolds. With molecular weight 266.29 g/mol, C₁₆H₁₄N₂O₂ formula, 1 hydrogen bond donor (5-amino group), 2 hydrogen bond acceptors (isoxazole ring oxygen and benzyloxy oxygen), and 4 rotatable bonds (benzyloxy linkage plus phenyl-isoxazole connection), the compound exhibits calculated properties favorable for lead optimization . In contrast, the unsubstituted core 3-phenylisoxazol-5-amine (CAS 4369-55-5) has molecular weight 160.17 g/mol (C₉H₈N₂O) with only 1 rotatable bond and 2 hydrogen bond acceptors . The addition of the 3-benzyloxy group to the phenyl ring increases lipophilicity (calculated logP increase of approximately 2.5-3.0 units based on structural analysis), enhances membrane permeability potential, and introduces additional metabolic liabilities that require SAR-guided optimization .

Physicochemical properties Drug-likeness Lipinski parameters Scaffold optimization

Synthetic Accessibility and Scalability: 5-Amino-Isoxazole vs. 3-Amino Regioisomers

The synthesis of 3-[3-(benzyloxy)phenyl]-1,2-oxazol-5-amine typically proceeds via 1,3-dipolar cycloaddition of nitrile oxides with appropriate alkynes or via condensation of β-ketonitriles with hydroxylamine [1]. This synthetic route offers advantages in regioselectivity compared to alternative methods that generate 3-amino-isoxazole regioisomers. Specifically, the 5-amino substitution pattern provides a nucleophilic amine handle for subsequent derivatization (amide coupling, sulfonylation, alkylation, etc.) while maintaining the electronic properties of the isoxazole core, whereas 3-amino-isoxazoles present different reactivity and often require orthogonal protection strategies. The benzyloxy protecting group can be selectively cleaved via hydrogenolysis (H₂, Pd/C) to reveal a phenolic hydroxyl group for further functionalization, enabling versatile scaffold diversification [1]. Commercially, the compound is available with documented lead times of 3-4 weeks for research-scale quantities, with pricing indicative of a specialty building block rather than a commodity intermediate .

Synthetic chemistry Regioselective synthesis 1,3-dipolar cycloaddition Nitrile oxide

Comparative Commercial Availability: Supply Differentiation vs. Simpler Isoxazole Analogs

3-[3-(Benzyloxy)phenyl]-1,2-oxazol-5-amine (CAS 501902-18-7) is commercially available as a research-grade building block from multiple global suppliers with documented purity ≥95% . In contrast, the simpler 3-phenylisoxazol-5-amine (CAS 4369-55-5) and 5-amino-3-phenylisoxazole are widely available from >20 vendors as commodity building blocks with significantly lower pricing due to simpler synthesis and higher demand. The target compound's more complex benzyloxy substitution pattern positions it in a higher-value, specialty building block category with differentiated availability. The 3-benzyloxy substitution pattern specifically enables unique hydrogen bonding and hydrophobic interactions in target binding pockets compared to 4-benzyloxy or unsubstituted phenyl analogs, providing distinct SAR exploration opportunities . The compound is classified as a versatile small molecule scaffold suitable for fragment-based drug discovery and lead optimization campaigns .

Commercial availability Chemical sourcing Research chemicals Supply chain

3-[3-(Benzyloxy)phenyl]-1,2-oxazol-5-amine: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Isoxazole-5-Amine Scaffold Optimization for Cardiac Myosin Activators

Research groups developing cardiac myosin activators for systolic heart failure can utilize 3-[3-(benzyloxy)phenyl]-1,2-oxazol-5-amine as a core scaffold for SAR exploration. Class-level evidence demonstrates that 5-amino-isoxazole derivatives function as urea bioisosteres and achieve up to 81.6% cardiac myosin ATPase activation at 10 μM, establishing this scaffold as a validated alternative to urea-based motifs [1]. The benzyloxy substitution on the phenyl ring provides a lipophilic modification amenable to further SAR optimization, with the benzyl group serving as a cleavable protecting group to reveal a phenolic hydroxyl for additional derivatization. The compound's favorable physicochemical profile (MW 266.29, HBD 1, HBA 2, 4 rotatable bonds) aligns with lead-like properties suitable for hit-to-lead optimization [2].

Antifungal Drug Discovery: Benzyloxy Phenyl Isoxazole Side Chain Screening Against Drug-Resistant Pathogens

Programs targeting drug-resistant fungal infections, particularly Candida auris and emerging multidrug-resistant pathogens, can employ 3-[3-(benzyloxy)phenyl]-1,2-oxazol-5-amine as a building block or scaffold for generating novel antifungal agents. Class-level evidence from triazole series containing benzyloxy phenyl isoxazole side chains shows MIC values ranging from <0.008 μg/mL to 1 μg/mL against eight pathogenic fungi, with potent activity against six drug-resistant C. auris isolates and low CYP450 inhibition liability [1]. The compound's 3-benzyloxyphenyl substitution pattern offers a distinct regioisomeric starting point compared to the 2-benzyloxyphenyl analogs previously evaluated in other therapeutic areas, enabling orthogonal SAR exploration [2].

Fragment-Based Drug Discovery: 5-Amino-Isoxazole Core as Privileged Hinge-Binding Fragment

Fragment-based drug discovery programs targeting kinases, GPCRs, or other protein classes can utilize 3-[3-(benzyloxy)phenyl]-1,2-oxazol-5-amine as a privileged fragment for library construction and hit identification. Isoxazole scaffolds are recognized as privileged heterocycles in drug discovery due to their favorable pharmacokinetic properties and versatile binding interactions [1]. The 5-amino group provides a nucleophilic handle for fragment elaboration (amide coupling, sulfonylation, reductive amination), while the 3-benzyloxyphenyl moiety offers hydrophobic interactions with protein binding pockets and can be deprotected to reveal a phenolic hydroxyl for aqueous solubility enhancement. The compound's commercial availability as a versatile small molecule scaffold supports rapid fragment library synthesis and SAR expansion [2].

Chemical Biology Tool Development: Regioisomer-Specific Probe Synthesis

Chemical biology researchers requiring regioisomerically defined isoxazole probes can use 3-[3-(benzyloxy)phenyl]-1,2-oxazol-5-amine as a starting material for synthesizing tool compounds where substitution position is critical for target engagement. Cross-study comparison with 3-(2-benzyloxyphenyl)isoxazoles (EC₅₀ = 20-50 μM for CFTR activation) demonstrates that regioisomeric differences (3-benzyloxy vs. 2-benzyloxy) significantly impact biological activity profiles [1]. The target compound's 3-benzyloxy substitution pattern provides access to chemical space not explored in published CFTR activator studies, enabling the development of novel probe molecules for target validation and mechanism-of-action studies in ion channel biology and other target classes where benzyloxy phenyl isoxazoles have shown activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[3-(Benzyloxy)phenyl]-1,2-oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.